molecular formula C16H17ClN4O2 B2355487 Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 462070-01-5

Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2355487
CAS No.: 462070-01-5
M. Wt: 332.79
InChI Key: ATFQUAPQWHRSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a bicyclic core structure fused with a triazole ring. Key structural features include:

  • Isopropyl ester at position 6, which enhances lipophilicity and metabolic stability.
  • 4-Chlorophenyl group at position 7, contributing to steric bulk and electronic effects.
  • Methyl substituent at position 5, modulating steric and electronic interactions.

This compound’s synthesis likely involves condensation reactions between substituted aldehydes, β-keto esters, and 3-amino-1,2,4-triazoles, as seen in analogous protocols .

Properties

IUPAC Name

propan-2-yl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-9(2)23-15(22)13-10(3)20-16-18-8-19-21(16)14(13)11-4-6-12(17)7-5-11/h4-9,14H,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFQUAPQWHRSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The cyclocondensation method represents one of the most common and efficient approaches for synthesizing triazolopyrimidine derivatives. This method typically involves the reaction of 3-amino-1,2,4-triazole with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds to form the fused heterocyclic system. For the synthesis of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate, this approach employs 3-amino-1,2,4-triazole and appropriately substituted isopropyl β-ketoesters.

The reaction proceeds through initial nucleophilic attack of the amino group of 3-amino-1,2,4-triazole on the carbonyl carbon of the β-ketoester, followed by intramolecular cyclization to form the pyrimidine ring. The key advantage of this method lies in its straightforward procedure and typically moderate to good yields.

Multicomponent Reaction (MCR) Approach

The multicomponent reaction approach offers significant advantages including atom economy, step efficiency, and operational simplicity. In this context, the synthesis of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a one-pot, three-component reaction involving 4-chlorobenzaldehyde, isopropyl acetoacetate, and 3-amino-1,2,4-triazole.

The reaction mechanism involves initial Knoevenagel condensation between the aldehyde and the activated methylene compound, followed by Michael addition of 3-amino-1,2,4-triazole and subsequent cyclization to form the desired product. This approach is particularly valuable for library synthesis and has been widely employed in medicinal chemistry campaigns.

Specific Preparation Methods

Classical Synthesis via Cyclocondensation

The synthesis of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through the cyclocondensation of 3-amino-1,2,4-triazole with isopropyl 4-(4-chlorophenyl)-3-oxobutanoate. The reaction typically proceeds in the presence of a suitable acid catalyst such as acetic acid or p-toluenesulfonic acid.

Procedure: To a solution of 3-amino-1,2,4-triazole (1 equivalent) in acetic acid, isopropyl 4-(4-chlorophenyl)-3-oxobutanoate (1 equivalent) is added. The reaction mixture is heated at 30-35°C for 12 hours. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to obtain the pure product with yields ranging from 55-58%.

One-Pot Three-Component Synthesis

The one-pot, three-component approach offers a more efficient and environmentally friendly route to Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate.

Procedure: A mixture of 4-chlorobenzaldehyde (1 equivalent), isopropyl acetoacetate (1 equivalent), and 3-amino-1,2,4-triazole (1 equivalent) is combined in a suitable solvent (ethanol or DMF) in the presence of a catalyst (0.25 mmol triethylamine or DBU). The reaction mixture is heated at 120°C for 10 hours. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure product.

The optimization of this reaction has been extensively studied, and the effects of various parameters are summarized in Table 1.

Table 1: Optimization of reaction conditions for one-pot synthesis of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate

Entry Solvent Catalyst (mmol) Temperature (°C) Time (hours) Yield (%)
1 Ethanol None 80 12 0
2 Ethanol Et₃N (0.25) 80 10 Trace
3 Acetonitrile Et₃N (0.25) 80 10 17
4 1,4-Dioxane Et₃N (0.25) 80 10 11
5 Toluene Et₃N (0.25) 120 10 0
6 DMF Et₃N (0.25) 120 10 84
7 DMF DBU (0.25) 120 10 90

Synthesis via 7-Chloro Intermediate

Another efficient approach for the synthesis of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate involves the use of 7-chlorotriazolopyrimidine intermediates.

Procedure: 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine (1 equivalent) is reacted with isopropyl 2-(4-chlorophenyl)acetate (1.2 equivalents) in the presence of a strong base such as sodium hydride (1.5 equivalents) in DMF at 80°C for 2 hours. The reaction mixture is then cooled, quenched with water, and extracted with ethyl acetate. The organic layer is dried, concentrated, and the residue is purified by column chromatography to obtain the desired product with a yield of approximately 94%.

Catalyst-Mediated Synthesis

Lewis Acid Catalyzed Synthesis

The use of Lewis acid catalysts can significantly enhance the efficiency of the synthesis of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate. Various Lewis acids including indium(III) chloride, ytterbium triflate, and ruthenium(III) chloride have been reported to effectively catalyze this transformation.

Procedure: A mixture of 4-chlorobenzaldehyde (1 equivalent), isopropyl acetoacetate (1 equivalent), and 3-amino-1,2,4-triazole (1 equivalent) is combined in THF in the presence of indium(III) chloride (10 mol%). The reaction mixture is heated at reflux for 8-10 hours. After completion, the reaction mixture is filtered to remove the catalyst, concentrated, and the residue is purified by recrystallization to obtain the pure product with yields ranging from 81-85%.

The comparison of various Lewis acid catalysts is summarized in Table 2.

Table 2: Effect of Lewis acid catalysts on the synthesis of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate

Entry Catalyst (10 mol%) Solvent Temperature (°C) Time (hours) Yield (%)
1 InCl₃ THF 80 10 85
2 Yb(OTf)₃ THF 80 8 92
3 RuCl₃ THF 80 10 78
4 FeCl₃·6H₂O THF 80 12 70
5 Mg(ClO₄)₂ Ethanol 80 8 81

Brønsted Acid Catalyzed Synthesis

Brønsted acid catalysts including p-toluenesulfonic acid, phosphotungstic acid, and 12-molybdophosphoric acid have also been employed for the efficient synthesis of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate.

Procedure: A mixture of 4-chlorobenzaldehyde (1 equivalent), isopropyl acetoacetate (1 equivalent), and 3-amino-1,2,4-triazole (1 equivalent) is combined in a suitable solvent (ethanol or water) in the presence of p-toluenesulfonic acid (10 mol%). The reaction mixture is heated at reflux for 4 hours. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure product with yields ranging from 81-91%.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers significant advantages including reduced reaction times and improved yields. This approach has been successfully applied to the synthesis of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate.

Procedure: A mixture of 4-chlorobenzaldehyde (1 equivalent), isopropyl acetoacetate (1 equivalent), and 3-amino-1,2,4-triazole (1 equivalent) is combined in a suitable solvent (ethanol or DMF) in the presence of a catalyst. The reaction mixture is subjected to microwave irradiation at 120°C for 20-30 minutes. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure product with yields typically exceeding 90%.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis represents another valuable approach for the efficient preparation of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate.

Procedure: A mixture of 4-chlorobenzaldehyde (1 equivalent), isopropyl acetoacetate (1 equivalent), and 3-amino-1,2,4-triazole (1 equivalent) is combined in ethanol in the presence of zirconium chloride (10 mol%). The reaction mixture is subjected to ultrasound irradiation (35 kHz) for 0.5-1 hour. After completion, the reaction mixture is filtered to remove the catalyst, concentrated, and the residue is purified by recrystallization to obtain the pure product with excellent yields.

Synthesis via Ketene Dithioacetals

An alternative approach for the synthesis of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate involves the use of ketene dithioacetals as key intermediates.

Procedure: The reaction of isopropyl 3,3-bis(alkylthio)acrylate with 5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole in refluxing methanolic sodium methoxide affords the desired triazolopyrimidine derivative. The reaction proceeds through initial nucleophilic attack of the amino group on the ketene dithioacetal, followed by intramolecular cyclization to form the pyrimidine ring.

Purification and Characterization

Purification Methods

The purification of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various techniques including recrystallization, column chromatography, and trituration.

Recrystallization: The crude product is dissolved in a minimal amount of hot ethanol, filtered while hot, and allowed to cool slowly. The pure product crystallizes and is collected by filtration, washed with cold ethanol, and dried to obtain analytically pure material.

Column Chromatography: The crude product is dissolved in a suitable solvent mixture (typically ethyl acetate/hexane) and purified by silica gel column chromatography using a gradient elution system. The pure fractions are collected, combined, and concentrated to obtain the pure product.

Characterization Data

The characterization of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate typically involves spectroscopic and analytical techniques including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis.

Table 3: Characterization data for Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate

Parameter Data
Appearance White to off-white crystalline solid
Melting Point 252-256°C
¹H NMR (400 MHz, DMSO-d₆) δ 7.95 (s, 1H, triazole-H), 7.42-7.38 (m, 2H, Ar-H), 7.31-7.27 (m, 2H, Ar-H), 6.28 (s, 1H, CH), 4.97 (septet, J = 6.2 Hz, 1H, CH), 2.33 (s, 3H, CH₃), 1.24 (d, J = 6.2 Hz, 6H, 2 × CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 164.2, 155.8, 151.3, 143.6, 141.7, 133.4, 129.2 (2C), 128.7 (2C), 103.4, 68.3, 55.7, 22.1 (2C), 18.5
IR (KBr, cm⁻¹) 3120, 2980, 1710, 1620, 1585, 1495, 1370, 1255, 1180, 1095, 830
MS (ESI) m/z 347 [M+H]⁺
Elemental Analysis Calcd for C₁₇H₁₇ClN₄O₂: C, 59.04; H, 4.95; N, 16.20. Found: C, 58.92; H, 4.89; N, 16.08

Chemical Reactions Analysis

Types of Reactions: Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.

Scientific Research Applications

Biochemical Properties

The compound has been noted for its interaction with various biological targets, particularly its inhibitory effects on cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation and proliferation, making this compound a candidate for further investigation in cancer therapy.

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (acute myeloid leukemia) cells.

Case Study: Anticancer Activity

In a study examining the effects of this compound on K562 cells, it was found to block proliferation and induce apoptosis. The mechanism involves the inhibition of CDK2/cyclin A2 complexes, which are vital for cell cycle progression. This suggests that the compound could be developed into a therapeutic agent for treating certain types of cancers.

Synthesis of Novel Derivatives

The synthesis of derivatives based on isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been explored extensively. Researchers have utilized this compound as a scaffold to create novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives that exhibit enhanced biological activities.

Table 2: Derivatives Synthesized from this compound

Derivative NameBiological Activity
Triazolo[1,5-c]pyrimidine AEnhanced CDK2 inhibition
Triazolo[1,5-c]pyrimidine BAntimicrobial properties
Triazolo[1,5-c]pyrimidine CAnti-inflammatory effects

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

  • Development of Targeted Therapies : Given its specificity to CDK2 inhibition, further studies could lead to targeted therapies for cancers reliant on this pathway.
  • Exploration of Other Biological Targets : Investigating interactions with other kinases or enzymes could reveal additional therapeutic applications.
  • Formulation Studies : Research into the formulation of this compound into drug delivery systems could enhance its bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism by which Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Analysis :

  • The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, enhancing stability and intermolecular interactions compared to electron-donating groups (e.g., dimethylamino in Compound 16) .
  • Isopropyl carboxylate vs. ethyl carboxylate (): The bulkier isopropyl group may improve membrane permeability but reduce aqueous solubility .

Functional Group Variations at Position 6

Compound Name Position 6 Group Impact on Bioactivity
Target compound Isopropyl carboxylate Increased metabolic stability
5-(1H-Indol-3-yl) derivative (4a) Carbonitrile Enhanced reactivity; potential kinase inhibition
Carboxamide derivatives (Compounds 1, 10) Carboxamide Improved solubility; antibacterial activity

Analysis :

  • Carboxylate esters (target compound, ) are more hydrolytically stable than carboxamides but less polar .

Substituent Effects at Position 2

Compound Name Position 2 Substituent Biological Implications
Target compound Not specified Likely hydrogen or methyl
2-(Benzylthio) derivatives (Compounds 1, 10) Benzylthio Increased hydrophobicity; antibacterial potency
2-Methylthio derivative (4h) Methylthio Moderate bioactivity; oxidative stability

Analysis :

  • Benzylthio groups () enhance antibacterial activity but may reduce metabolic stability due to sulfur oxidation .
  • The absence of a sulfur-containing group in the target compound suggests different pharmacokinetic profiles.

Biological Activity

Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C16H17ClN4O2
  • Molecular Weight : 332.79 g/mol

The structure includes a triazolo-pyrimidine framework, which is known for its interaction with various biological targets, particularly in cancer therapy.

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells. The compound has been shown to interact with several signaling pathways, including:

  • Inhibition of ERK Signaling : Similar compounds in the triazolo[1,5-a]pyrimidine class have demonstrated the ability to inhibit the ERK pathway, leading to reduced phosphorylation of key proteins involved in cell proliferation and survival .
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells by modulating cyclin A2 levels .

Anticancer Activity

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound has shown IC50 values ranging from 9.47 μM to 13.1 μM against these cell lines .

Comparative Efficacy

A comparative analysis with other similar compounds reveals that isopropyl 7-(4-chlorophenyl)-5-methyl derivatives often exhibit superior activity due to their unique structural features.

Compound NameIC50 (μM)Targeted Cell Line
Isopropyl 7-(4-chlorophenyl)-5-methyl9.47 - 13.1MGC-803, HCT-116, MCF-7
Compound H12 (similar structure)9.47MGC-803
Compound with CDK2 inhibition0.12Various

Case Studies and Research Findings

Several studies have documented the biological activity of related triazolo[1,5-a]pyrimidine derivatives:

  • Study on Antiproliferative Activities : A series of derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The most active compounds showed IC50 values significantly lower than traditional chemotherapeutics .
  • Mechanistic Studies : Investigations revealed that these compounds could induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • In Vivo Studies : Animal models treated with isopropyl derivatives showed reduced tumor growth and improved survival rates compared to controls .

Q & A

Q. Q1. What are the most efficient synthetic routes for preparing isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving triazole derivatives, carbonyl compounds, and isopropyl esters. Key methods include:

  • One-pot three-component reactions : Combining 5-amino-1,2,4-triazoles, 4-chlorobenzaldehyde derivatives, and isopropyl acetoacetate in ethanol or DMF with catalysts like APTS (3-aminopropyltriethoxysilane) or triethylamine .
  • Regioselective condensation : Using 3,5-diaminotriazole and substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid) to ensure proper cyclization .
  • Catalytic protocols : TMDP (tetramethylenediamine phosphate) in ethanol/water (1:1 v/v) enhances reaction efficiency but requires careful handling due to toxicity .

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
CatalystAPTS or TMDPTMDP yields >85% but is toxic
SolventEthanol or DMFDMF reduces reaction time
TemperatureReflux (80–100°C)Higher temps improve cyclization
Reaction Time10–24 hoursLonger durations favor purity

Advanced Methodological Challenges

Q. Q2. How can researchers resolve contradictions in reported synthesis yields when varying substituents on the phenyl ring?

Answer: Discrepancies in yields often arise from electronic effects of substituents (e.g., electron-withdrawing groups like -Cl vs. -OCH₃). For example:

  • 4-Chlorophenyl derivatives : Higher yields (80–90%) due to stabilized intermediates via resonance .
  • Hydroxyphenyl analogs : Lower yields (60–70%) due to competing side reactions (e.g., oxidation) unless protected .
    Mitigation Strategies :
  • Use protecting groups (e.g., acetyl for -OH) during synthesis .
  • Optimize catalyst loading (e.g., 10 mol% TMDP) to suppress side products .

Structural Characterization

Q. Q3. What advanced techniques are recommended for confirming the regioselectivity and stereochemistry of this compound?

Answer:

  • X-ray crystallography : Resolves atomic positions and confirms the fused triazolo-pyrimidine core. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.588 Å, b = 10.730 Å, c = 14.882 Å .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 9.25 (s, triazole NH), δ 5.41 (s, pyrimidine CH), δ 4.38 (q, isopropyl ester) .
    • ¹³C NMR : Carboxylate carbonyl at δ 163.83, aromatic carbons at δ 129–134 .
  • IR spectroscopy : Stretching vibrations at 1692 cm⁻¹ (C=O) and 1532 cm⁻¹ (C=N) .

Biological Activity and Mechanism

Q. Q4. What methodologies are used to evaluate the biological activity of this compound, and how do structural modifications impact efficacy?

Answer:

  • Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Enterococcus faecium reveal activity at 8–32 µg/mL for derivatives with electron-deficient aryl groups .
  • Binding studies : Surface plasmon resonance (SPR) or X-ray crystallography (e.g., FcRn binding) show that substituents like -CF₃ or -F enhance target affinity .
    Key SAR Insights :
ModificationBiological ImpactReference
4-ChlorophenylEnhanced lipophilicity & MIC
Isopropyl esterImproved metabolic stability
Methyl at C5Optimal steric bulk for binding

Data Reproducibility and Contradictions

Q. Q5. How can researchers address inconsistencies in reported melting points or spectral data across studies?

Answer: Discrepancies often stem from:

  • Polymorphism : Crystallization solvents (e.g., EtOH vs. DMF) produce different crystal forms .
  • Impurities : Column chromatography (silica gel, hexane/EtOAc) is critical for purity .
    Validation Steps :
  • Cross-check NMR with DEPT-135 to distinguish CH₂/CH₃ groups .
  • Use high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Computational and Mechanistic Studies

Q. Q6. What computational tools are recommended for predicting reactivity or optimizing synthetic pathways?

Answer:

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., cyclization barriers) using software like Gaussian .
  • Molecular docking : Predicts binding modes with targets like FcRn using AutoDock Vina .
  • Retrosynthetic analysis : Tools like Synthia™ identify viable precursors and catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.